(S)-methyl 3-((S)-1-phenylethylamino)butanoate
Description
(S)-Methyl 3-((S)-1-phenylethylamino)butanoate (CAS: 103123-51-9) is a chiral ester-amine hybrid compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . The compound’s safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .
Properties
IUPAC Name |
methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-((S)-1-phenylethylamino)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and methyl 3-bromobutanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-((S)-1-phenylethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-methyl 3-((S)-1-phenylethylamino)butanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-methyl 3-((S)-1-phenylethylamino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as its role as a precursor in drug synthesis or its biological activity in research studies.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and physicochemical properties of (S)-methyl 3-((S)-1-phenylethylamino)butanoate and related compounds:
Key Observations :
- Steric and Electronic Effects: The phenylethyl group in the target compound enhances lipophilicity, whereas the trifluoroethyl group in C₉H₁₆F₃NO₂ introduces polarity and metabolic stability .
Physicochemical and Analytical Data
- LCMS/HPLC : The trifluoroethyl and cyclobutane derivatives were characterized via LCMS and HPLC, though specific retention times are proprietary . The target compound’s analytical data is unreported, necessitating further study.
- Solubility: The hydrochloride salt (C₇H₁₂ClNO₂) likely exhibits higher aqueous solubility than the neutral target compound .
Biological Activity
(S)-methyl 3-((S)-1-phenylethylamino)butanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a butanoate ester linked to a phenylethylamine moiety. The compound's chirality contributes to its unique interactions with biological targets, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, leading to the release of active metabolites that exert biological effects. Additionally, the phenylethylamine portion may modulate neurotransmitter systems, potentially influencing mood and pain perception.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which is crucial in treating various chronic diseases.
- Neuroactive Properties : Given its structural similarity to neurotransmitters, it may influence central nervous system activities.
Research Findings
Recent studies have investigated the pharmacological potential of this compound through various experimental models. Below are some key findings:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Identified as having significant activity against certain bacterial strains. | |
| Anti-inflammatory Effects | Demonstrated a reduction in inflammatory markers in vitro. | |
| Neuroactive Properties | Showed modulation of serotonin receptors in cellular assays. |
Case Studies
- Antimicrobial Efficacy : In a study examining the efficacy against Gram-positive bacteria, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
- Inflammatory Response Modulation : A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuropharmacological Assessment : In behavioral models assessing anxiety and depression-like symptoms, administration of this compound resulted in reduced anxiety behaviors, indicating its potential as an anxiolytic agent.
Q & A
Q. What are the key structural and stereochemical identifiers for (S)-methyl 3-((S)-1-phenylethylamino)butanoate?
The compound is characterized by its molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol) and stereochemical configuration at both the amino and ester groups. The (S,S)-configuration is critical for its chiral properties, as confirmed by optical rotation measurements and chiral HPLC . Key identifiers include:
Q. What synthetic routes are reported for this compound?
A common method involves the nucleophilic substitution of methyl 3-aminobutanoate with (S)-1-phenylethylamine under mild acidic conditions. For example:
Q. How is the stereochemical purity of the compound validated?
Chiral HPLC using columns like Chiralpak IA or IB (mobile phase: hexane/isopropanol with 0.1% diethylamine) resolves enantiomers. The retention time and optical rotation ([α]D²⁵ = -40° to -45° for the (S,S)-isomer) are compared to standards .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Use kinetic resolution with chiral auxiliaries (e.g., (S)-1-phenylethylamine) to bias the reaction pathway.
- Employ asymmetric catalysis, such as Jacobsen’s thiourea catalysts, to enhance stereoselectivity.
- Monitor ee via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) or circular dichroism (CD) spectroscopy .
Q. What analytical techniques resolve contradictions in reported physicochemical properties?
Discrepancies in melting points or solubility can arise from polymorphic forms or impurities. Use orthogonal methods:
Q. How does the compound’s stereochemistry influence its pharmacological activity?
The (S,S)-configuration enhances binding to chiral targets (e.g., GPCRs or enzymes). For example:
- In vitro assays : Compare IC₅₀ values of (S,S)- and (R,R)-isomers against target receptors.
- Molecular docking : Simulate interactions using software like AutoDock Vina to explain stereospecificity .
Q. What strategies improve stability during storage?
- Salt formation : Convert the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) to enhance hygroscopic stability.
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Optimize reaction stoichiometry: A 1.2:1 molar ratio of (S)-1-phenylethylamine to methyl 3-aminobutanoate minimizes side reactions.
- Switch to continuous-flow reactors for better heat/mass transfer and reduced reaction time (from 48 hours to 6–8 hours) .
Q. What computational tools predict metabolic pathways for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
